molecular formula C7H13ClN2 B1453986 Cyclohex-3-ene-1-carboximidamide hydrochloride CAS No. 91773-25-0

Cyclohex-3-ene-1-carboximidamide hydrochloride

Cat. No.: B1453986
CAS No.: 91773-25-0
M. Wt: 160.64 g/mol
InChI Key: IZISISNMBXFYHC-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H13ClN2 and a molecular weight of 160.64 g/mol . It is known for its unique structure, which includes a cyclohexene ring with an imidamide group attached. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohex-3-ene-1-carboximidamide hydrochloride typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) . This reduction process yields 6-(hydroxy-methyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reduction reactions, followed by purification processes to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-ene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions are commonly used in its synthesis.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexene derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Cyclohex-3-ene-1-carboximidamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohex-3-ene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can lead to various biochemical effects, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohex-3-ene-1-carboximidamide hydrochloride is unique due to its specific combination of a cyclohexene ring and an imidamide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research .

Properties

IUPAC Name

cyclohex-3-ene-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-7(9)6-4-2-1-3-5-6;/h1-2,6H,3-5H2,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZISISNMBXFYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655195
Record name Cyclohex-3-ene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91773-25-0
Record name Cyclohex-3-ene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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